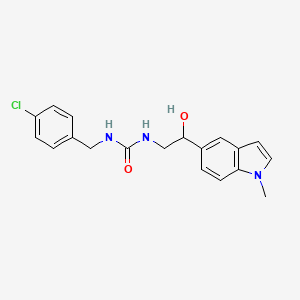

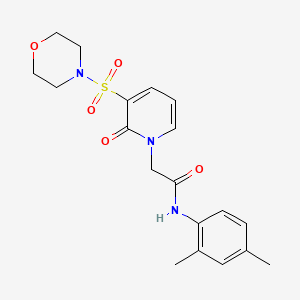

1-(4-chlorobenzyl)-3-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Typically, a description of a chemical compound would include its IUPAC name, common names, and structural formula.

Synthesis Analysis

This would involve a detailed step-by-step process of how the compound is synthesized from its constituent elements or compounds.Molecular Structure Analysis

This involves the study of the arrangement of atoms in the molecule of a compound, including bond lengths, bond angles, and torsional angles.Chemical Reactions Analysis

This would involve a study of the chemical reactions that the compound undergoes, including its reactivity with other compounds and its stability under various conditions.Physical And Chemical Properties Analysis

This would include a study of the compound’s physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as acidity, basicity, reactivity, etc.).Wissenschaftliche Forschungsanwendungen

Crystal Structure and Biological Activity

Research into similar compounds, such as N 2-[1-(2-Hydroxyphenyl)ethylidene]-N 2′-(1H-indol-3-ylmethylene)carbonic dihydrazide, highlights the significance of the crystal structure in understanding the biological activity of these molecules. The indole component's orientation and the involvement of hydroxy groups in hydrogen bonding are key factors in their bioactivity (Saharin et al., 2008).

Synthesis Techniques

Advancements in synthesis techniques, such as the one-pot synthesis of ureas from carboxylic acids using ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate, demonstrate the efficient production of urea derivatives. This method is notable for its good yields, lack of racemization, and environmental friendliness due to the recyclability of byproducts (Thalluri et al., 2014).

Anticancer Potential

The synthesis and in vitro assay of 1-aryl-3-(2-chloroethyl) ureas as potential anticancer agents illustrate the therapeutic applications of urea derivatives. These compounds, derived from 4-phenylbutyric acid and alkylanilines, have shown cytotoxicity against human adenocarcinoma cells, indicating their potential as cancer treatments (Gaudreault et al., 1988).

Enzyme Inhibition

The study on tetrahydropyrimidine-5-carboxylates and their inhibition profiles against acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase highlights the role of urea derivatives in developing enzyme inhibitors. These compounds have demonstrated effective inhibition profiles, suggesting their utility in treating diseases related to enzyme dysfunction (Sujayev et al., 2016).

Chemical and Physical Properties Tuning

The research into the anion tuning of rheology, morphology, and gelation of salt hydrogelators based on urea derivatives exemplifies the versatility of these compounds. By adjusting the anion identity, researchers can fine-tune the physical properties of gels, which is crucial for various applications, from materials science to biomedical engineering (Lloyd & Steed, 2011).

Safety And Hazards

This would involve a study of the compound’s toxicity, flammability, environmental impact, and other safety-related aspects.

Zukünftige Richtungen

This would involve a discussion of potential future research directions, such as new synthesis methods, potential applications, and areas of interest for further study.

Eigenschaften

IUPAC Name |

1-[(4-chlorophenyl)methyl]-3-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClN3O2/c1-23-9-8-14-10-15(4-7-17(14)23)18(24)12-22-19(25)21-11-13-2-5-16(20)6-3-13/h2-10,18,24H,11-12H2,1H3,(H2,21,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJLIOFUPFYPOGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C=CC(=C2)C(CNC(=O)NCC3=CC=C(C=C3)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-chlorobenzyl)-3-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)urea | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3,4-dichlorophenyl)-N-methyl-[1,2,4]triazolo[4,3-c]quinazolin-5-amine](/img/structure/B2921167.png)

![5-cyclopropyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)isoxazole-3-carboxamide](/img/structure/B2921172.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2921173.png)

![1'-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidine-3-carbonyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2921174.png)

![3-(2-fluorophenyl)-3-[2-(2,2,2-trifluoroacetyl)-1H-pyrrol-1-yl]propanoic acid](/img/structure/B2921175.png)

![1-[4-(4-Methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one](/img/structure/B2921176.png)

![Tert-butyl N-[(2-chloro-4-hydroxyphenyl)methyl]carbamate](/img/structure/B2921183.png)